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Compound of Interest

Compound Name: 1-(4-Fluorophenyl)ethanamine

Cat. No.: B1330211

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 1-(4-Fluorophenyl)ethanamine. This valuable building block in medicinal chemistry
and materials science is characterized by its unique spectroscopic signature. This document
presents available data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy,
and Mass Spectrometry (MS), alongside detailed experimental protocols.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 1-(4-Fluorophenyl)ethanamine.

Chemical Shift ()

Multiplicity Integration Assignment
ppm
7.30 t 2H Ar-H
7.00 t 2H Ar-H
4.13 q 1H CH
1.55 s (broad) 2H NH:2
1.35 d 3H CHs
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Note: Predicted data is based on computational models and may vary from experimental
results. The chemical shift of the NH2z protons is highly dependent on solvent and

concentration.
. 13 i
Chemical Shift (d) ppm Assignment
161.5 (d, LYJCF = 243 Hz) C-F
142.0 (d) C-C-N
128.0 (d) Ar-C-H
115.0 (d) Ar-C-H
50.0 CH-N
25.0 CHs

Note: Predicted data. The multiplicity of the aromatic carbon signals is due to carbon-fluorine
coupling.

Table 3: Infrared (IR) Spectroscopy Data

While a specific experimental spectrum for 1-(4-Fluorophenyl)ethanamine is not readily
available in public databases, the expected characteristic absorption bands are listed below
based on the functional groups present in the molecule.

Wavenumber (cm~2) Intensity Assignment

3300-3500 Medium, Broad N-H stretch (primary amine)
2850-2970 Medium C-H stretch (aliphatic)
1600-1650 Medium N-H bend (primary amine)
1500-1600 Strong C=C stretch (aromatic)
1220-1240 Strong C-F stretch

1000-1100 Strong C-N stretch

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b1330211?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1330211?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Table 4: Mass Spectrometry (MS) Data

Experimentally obtained mass spectrometry data for 1-(4-Fluorophenyl)ethanamine is not
widely published. The predicted molecular ion and key fragments are presented below.

m/z Relative Intensity Assighment
139.08 High [M]* (Molecular lon)
124.06 Medium [M-CHs]*
M-C2H4N]* (Fluorotropylium
109.04 High [ I"( by

ion)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the
characterization of 1-(4-Fluorophenyl)ethanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or
equivalent).

Sample Preparation:

e Asample of 1-(4-Fluorophenyl)ethanamine (5-10 mg) is dissolved in approximately 0.6 mL
of a deuterated solvent (e.g., chloroform-d, CDCIs) in a standard 5 mm NMR tube.

e Asmall amount of tetramethylsilane (TMS) is added as an internal standard (6 0.00 ppm).
H NMR Acquisition Parameters:
e Pulse Program: A standard single-pulse experiment (e.g., zg30).

o Number of Scans: 16-64, depending on the sample concentration.
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e Spectral Width: 0-12 ppm.
e Acquisition Time: Approximately 2-4 seconds.
o Relaxation Delay: 1-5 seconds.

13C NMR Acquisition Parameters:

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30).

Number of Scans: 1024 or more, due to the low natural abundance of 13C.

Spectral Width: 0-220 ppm.

Acquisition Time: Approximately 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced
to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a suitable
sampling accessory (e.g., Attenuated Total Reflectance - ATR).

Sample Preparation:

e Neat Liquid: A small drop of 1-(4-Fluorophenyl)ethanamine is placed directly onto the ATR
crystal.

e Thin Film: A drop of the liquid sample is placed between two potassium bromide (KBr) or
sodium chloride (NaCl) plates to form a thin film.

Data Acquisition:
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e Abackground spectrum of the empty sample compartment (or the clean ATR crystal) is
recorded to account for atmospheric and instrumental interferences.

e The sample is placed in the beam path, and the sample spectrum is recorded.

» The final spectrum is typically presented as percent transmittance or absorbance versus
wavenumber (cm™?).

¢ The typical scanning range is 4000-400 cm~1.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a chromatographic system for
sample introduction (e.g., Gas Chromatography-Mass Spectrometry - GC-MS or Liquid
Chromatography-Mass Spectrometry - LC-MS).

Sample Preparation:

o GC-MS: A dilute solution of the analyte (typically in a volatile solvent like dichloromethane or
methanol) is injected into the GC, where it is vaporized and separated before entering the
mass spectrometer.

o LC-MS: A solution of the analyte in a suitable mobile phase is injected into the LC system for
separation prior to introduction into the mass spectrometer.

lonization Method:

o Electron lonization (El): Commonly used in GC-MS. The sample molecules are bombarded
with a high-energy electron beam (typically 70 eV), causing ionization and extensive
fragmentation.

o Electrospray lonization (ESI): A soft ionization technique often used in LC-MS, which
typically results in less fragmentation and a prominent molecular ion peak.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a
mass analyzer (e.g., quadrupole, time-of-flight). The detector records the abundance of each
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ion, generating a mass spectrum.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques

described.
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Caption: General workflow for NMR, FT-IR, and Mass Spectrometry analysis.
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Caption: Simplified signaling pathway in NMR spectroscopy.

« To cite this document: BenchChem. [Spectroscopic Profile of 1-(4-Fluorophenyl)ethanamine:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b1330211#spectroscopic-data-nmr-ir-ms-of-1-4-
fluorophenyl-ethanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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